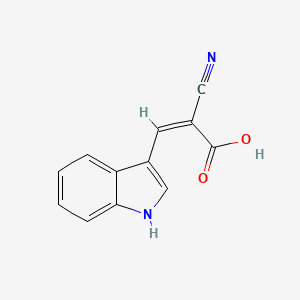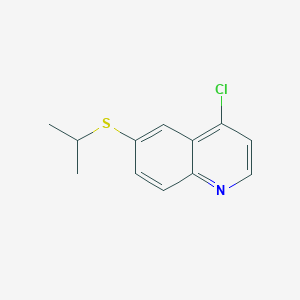
4-Chloro-6-(isopropylthio)quinoline
Vue d'ensemble
Description
4-Chloro-6-(isopropylthio)quinoline is a chemical compound with the molecular formula C12H12ClNS . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-6-(isopropylthio)quinoline, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(isopropylthio)quinoline has been examined using experimental and computational quantum chemical methods like density functional theory (DFT) . The geometries of the compound have been optimized using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various chemical reactions involving quinoline derivatives have been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(isopropylthio)quinoline can be analyzed using various spectroscopic techniques such as FTIR, FT-Raman, UV-Vis, and NMR . The detailed assignments of vibrational wave numbers can be prepared based on potential energy distribution (PED) .Applications De Recherche Scientifique
Anticancer Activity
4-Chloro-6-(isopropylthio)quinoline derivatives have been explored for their potential in anticancer therapy. Bhatt et al. (2015) synthesized various quinoline derivatives, including chloro-quinolines, and evaluated their efficacy against multiple carcinoma cell lines. The study found that some derivatives displayed significant anticancer activity, suggesting the potential of chloro-quinolines in cancer treatment (Bhatt, Agrawal, & Patel, 2015).
Photovoltaic Properties
In the field of photovoltaics, 4-Chloro-6-(isopropylthio)quinoline derivatives have shown promise. Zeyada et al. (2016) studied the photovoltaic properties of pyrano[3,2-c]quinoline derivatives, which include chloro-quinolines. These derivatives exhibited notable properties when used in organic-inorganic photodiode fabrication, highlighting their potential in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antifungal Activity
Chloro-quinolines have been studied for their antimicrobial and antifungal properties. For instance, Faldu et al. (2014) synthesized oxadiazole-thiols with chloro-quinoline structures and found them effective against various bacteria and fungi, suggesting their potential as antimicrobial agents (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).
Green Chemistry Applications
Patra (2021) conducted research on solvent-free synthesis methods involving chloro-quinolines, contributing to green chemistry. This study highlights the environmentally friendly approaches to synthesizing chloro-quinoline derivatives, emphasizing the importance of sustainable methods in chemical research (Patra, 2021).
Orientations Futures
Quinoline derivatives, including 4-Chloro-6-(isopropylthio)quinoline, have potential applications in various fields, particularly in medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
4-chloro-6-propan-2-ylsulfanylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHDXSJFAHCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(isopropylthio)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)
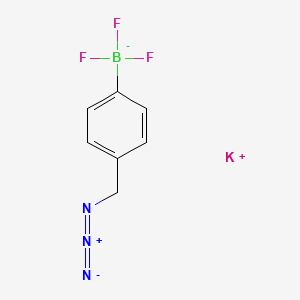
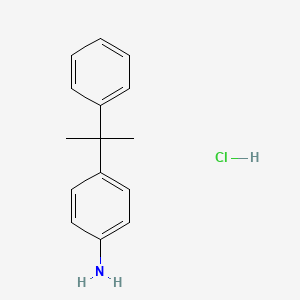
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
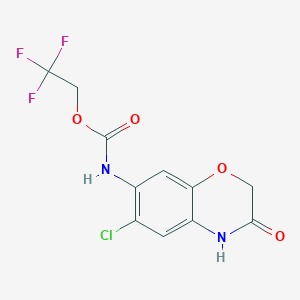
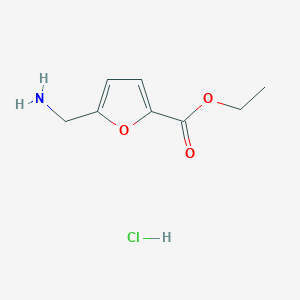
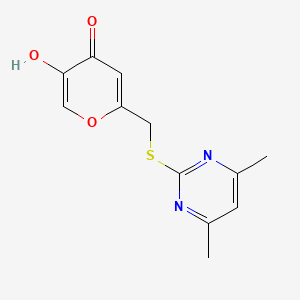
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)
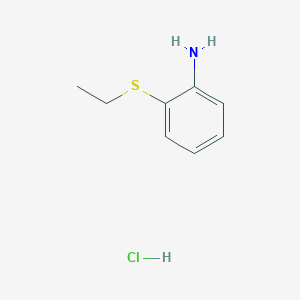
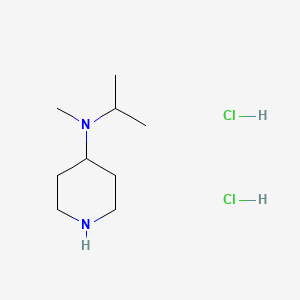
![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)
